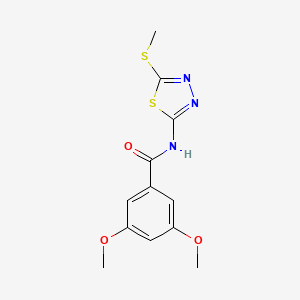![molecular formula C22H20ClN3O4 B2592527 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251698-17-5](/img/no-structure.png)
2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are often used in medicinal chemistry as they have a broad spectrum of activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various amines . For instance, the synthesis of coumarin-pyrimidine derivatives involves a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often proceed under mild reaction conditions and can be executed in gram scale . They also highlight broad functional group tolerance .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized using techniques like Thin Layer Chromatography (TLC) and NMR spectroscopy .
Aplicaciones Científicas De Investigación
- The title compound exhibits aphicidal activity against aphids such as Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (77.5%). Aphids are common pests in agriculture, and controlling their population is crucial for crop health .
- The compound also displays antifungal activity against Pythium aphanidermatum (with an inhibition rate of 62.0%). Antifungal agents are essential for managing plant diseases caused by fungi .
- Substituted triazine compounds, including this one, have gained attention for their medicinal applications. They are used as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, bactericides, herbicides, and insecticides .
- The hexahydro-1,3,5-triazine structure is simple and versatile. It has been associated with insecticidal, antifungal, herbicidal, and antiviral activities .
- The electron-withdrawing NO₂ group plays a crucial role in providing insecticidal properties. It has been effective against various pests, including aphids and other insects .
- Benzyl groups have exhibited outstanding activities in insecticides and fungicides. For instance, Pyridaben (an insecticide) and Cyflufenamid (a fungicide) contain benzyl moieties .
Aphicidal Activity
Antifungal Properties
Triazine Derivatives in Medicine
Hexahydro-1,3,5-triazine Scaffold
Role of NO₂ Group
Benzyl Groups in Pesticides
Mecanismo De Acción
Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Safety and Hazards
The safety and hazards of similar compounds are often evaluated using in vitro assays. For instance, the minimum inhibitory concentration (MIC) of the compounds against various strains can be assayed using the standard broth microdilution method, and cell toxicity can be determined using the MTT assay .
Direcciones Futuras
The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish various health strategy milestones . The future directions in this field could involve the design and synthesis of novel series of pyrido[2,3-d]pyrimidine derivatives as potential inhibitors against various targets .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate to form 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide, which is then converted to the final product by N-isopropylation.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate", "acetic anhydride", "isopropylamine", "triethylamine", "dichloromethane", "ethanol", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrobenzofuran-3-yl acetate in the presence of acetic anhydride and triethylamine in dichloromethane to form 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide.", "Step 2: N-isopropylation of 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-acetylacetamide with isopropylamine in ethanol in the presence of sodium bicarbonate and sodium chloride to form the final product, 2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide." ] } | |
Número CAS |
1251698-17-5 |
Nombre del producto |
2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide |
Fórmula molecular |
C22H20ClN3O4 |
Peso molecular |
425.87 |
Nombre IUPAC |
2-[1-[(4-chlorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(2)24-18(27)12-26-21(28)20-19(16-5-3-4-6-17(16)30-20)25(22(26)29)11-14-7-9-15(23)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,24,27) |
Clave InChI |
MWZNEKPBUQJKHG-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



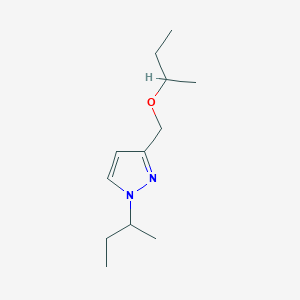
![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2592449.png)
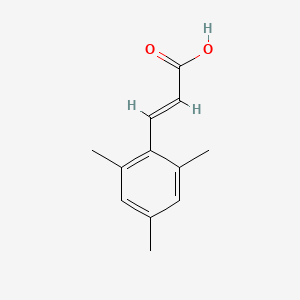
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)
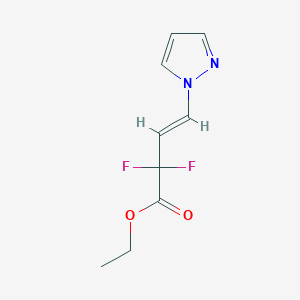
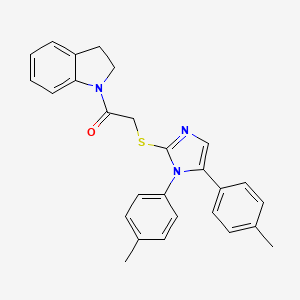
methanone](/img/structure/B2592459.png)
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592460.png)
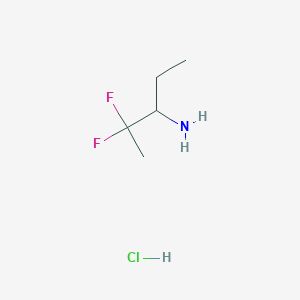
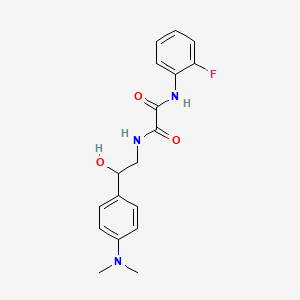
![Tert-butyl 4-[2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2592464.png)

